molecular formula C19H13FN2O3S B11456538 7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one

7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11456538
M. Wt: 368.4 g/mol
InChI Key: LZHWMZZFZZVYOB-UHFFFAOYSA-N
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Description

The compound “7-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-FLUOROPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE” is a complex organic molecule that features a combination of benzodioxole, fluorophenyl, and thiazolopyridinone moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound would likely involve multiple steps, including:

    Formation of the Benzodioxole Moiety: This could be synthesized from catechol and methylene chloride under acidic conditions.

    Introduction of the Fluorophenyl Group: This might involve a Suzuki coupling reaction between a boronic acid derivative of the fluorophenyl group and a suitable halide.

    Construction of the Thiazolopyridinone Core: This could be achieved through a cyclization reaction involving a thioamide and a suitable pyridine derivative.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow chemistry techniques and the use of robust catalysts to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions could target the thiazolopyridinone core.

    Substitution: The fluorophenyl group could participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

This compound could have several applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    7-(2H-1,3-BENZODIOXOL-5-YL)-3-PHENYL-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE: Lacks the fluorine atom.

    7-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-CHLOROPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE: Contains a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in the compound can significantly alter its chemical properties, such as its reactivity and biological activity, making it unique compared to its analogs.

Properties

Molecular Formula

C19H13FN2O3S

Molecular Weight

368.4 g/mol

IUPAC Name

7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C19H13FN2O3S/c20-12-4-1-10(2-5-12)17-18-19(26-22-17)13(8-16(23)21-18)11-3-6-14-15(7-11)25-9-24-14/h1-7,13H,8-9H2,(H,21,23)

InChI Key

LZHWMZZFZZVYOB-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=NS2)C3=CC=C(C=C3)F)NC1=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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